molecular formula C20H15NO3S B5600055 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B5600055
M. Wt: 349.4 g/mol
InChI Key: PLAYKUWVDUZLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one (hereafter referred to as the "target compound") is a coumarin derivative fused with a benzothiazole moiety at the 3-position and a 2-methylpropenyloxy group at the 7-position. Its molecular formula is C₂₀H₁₅NO₃S, with an average mass of 349.404 g/mol and a monoisotopic mass of 349.077264 g/mol . Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and fluorescent properties. The benzothiazole group enhances electronic conjugation, while the 2-methylpropenyloxy substituent may influence solubility and reactivity.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-12(2)11-23-14-8-7-13-9-15(20(22)24-17(13)10-14)19-21-16-5-3-4-6-18(16)25-19/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAYKUWVDUZLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions could introduce a variety of functional groups, altering the compound’s properties .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death .

Antiviral Activity

Benzothiazole derivatives have also been investigated for their antiviral properties. A study indicated that certain derivatives exhibit inhibitory effects against viruses such as Dengue and West Nile virus. The structure-activity relationship (SAR) suggests that modifications on the benzothiazole moiety can enhance antiviral efficacy .

Analgesic Effects

Research into related compounds has shown promising analgesic effects. For example, a series of chromenone derivatives were evaluated for analgesic activity using the acetic acid-induced writhing test in mice, demonstrating significant pain relief compared to standard analgesics like acetylsalicylic acid .

Synthetic Methodologies

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be achieved through various synthetic pathways:

Knoevenagel Condensation

This method involves the reaction of aldehydes with active methylene compounds under basic conditions. This technique has been effectively employed in synthesizing various benzothiazole derivatives .

One-Pot Multicomponent Reactions

Recent advancements have allowed for the development of one-pot reactions that streamline the synthesis process, reducing time and improving yields. These methods often utilize microwave irradiation to enhance reaction rates and product purity .

Case Study 1: Antitubercular Activity

A study focused on synthesizing benzothiazole derivatives revealed that specific compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis. The most effective compounds showed IC50 values significantly lower than standard treatments, indicating their potential as new therapeutic agents .

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7g10.3 ± 2.60.08
INH0.2

Case Study 2: Antiviral Screening

In another investigation, a series of functionalized benzothiazole derivatives were screened against viral proteases. Ten out of twenty-four compounds showed over 50% inhibition at a concentration of 10 μM against both Dengue and West Nile viruses, showcasing their potential as antiviral agents .

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Below is a detailed comparison (Table 1):

Table 1: Structural and Functional Comparison of the Target Compound and Analogous Derivatives

Compound Name & Reference Key Structural Features Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-Benzothiazole, 7-(2-methylpropenyloxy) 349.404 Not explicitly stated (structural data only)
3-(1,3-Benzothiazol-2-yl)-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one 7-(4-Chlorobenzyloxy) replaces 2-methylpropenyloxy ~422.52* Enhanced lipophilicity due to chlorobenzyl group
Coumarin-benzimidazole hybrids Benzimidazole replaces benzothiazole; e.g., 3-(1H-benzimidazol-2-yl)-7-hydroxy derivatives Varies Broad-spectrum antimicrobial activity
DTBO (7-(dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one) Trifluoromethyl-modified benzimidazole, dibutylamino group ~463.48* High-efficiency organic solar cells
4-Phenyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one Propargyloxy substituent at 7-position 324 (MS m/z) Synthetic intermediate for glycoside derivatives
3-(4-(4-Bromophenyl)-1,3-thiazol-2-yl)-7-hydroxy-8-piperazinylmethyl derivatives Bromophenyl-thiazole, piperazinylmethyl at 8-position ~520–550* ATR kinase inhibition, anticancer activity

*Calculated based on molecular formulas where explicit data were unavailable.

Key Structural and Functional Differences

Benzothiazole vs. Benzimidazole/Benzoxazole
  • The benzothiazole group in the target compound provides a sulfur atom in the heterocycle, enhancing electron-withdrawing properties compared to benzimidazole (nitrogen-rich) or benzoxazole (oxygen-containing) analogs . This difference impacts electronic conjugation and binding affinity in biological systems.
  • For example, Disperse Yellow 232 (3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-2H-chromen-2-one) replaces sulfur with oxygen, reducing polarizability and altering dye properties compared to benzothiazole-containing coumarins.
Substituent Effects
  • Propargyloxy substituents (e.g., in and ) offer click chemistry compatibility for further functionalization, unlike the target compound’s 2-methylpropenyloxy group .

Q & A

Q. What are the common synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Condensation of a benzothiazole derivative (e.g., 2-aminobenzenethiol) with a substituted chromenone precursor under acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions .

Etherification : Introduction of the 2-methylprop-2-en-1-yl (prenyl) group via nucleophilic substitution or Mitsunobu reaction at the 7-hydroxy position of the chromenone core .

  • Key Reaction Conditions :
StepReagents/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 80°C, 6h65-70≥95%
2K₂CO₃, DMF, 24h50-55≥90%
  • Validation : Monitor via TLC (hexane:ethyl acetate, 3:1) and confirm by 1H^1H-NMR (e.g., δ 6.5–8.5 ppm for aromatic protons) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., prenyloxy group at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 377.1052) .
  • X-ray Crystallography : For unambiguous 3D structure confirmation, use SHELX-97 for refinement. Example: Space group Pna2₁ with Z = 4, resolving bond lengths (e.g., C=O at 1.21 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Solubility Variability : Use standardized solvents (e.g., DMSO for in vitro assays) and measure LogP (predicted ~7.2 via XLogP3) to adjust concentrations .
  • Assay Conditions : Compare MIC values under consistent pH (e.g., pH 7.4) and temperature (37°C). For antioxidant assays (e.g., DPPH), normalize to Trolox equivalents .
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence-based enzyme inhibition + cell viability assays) .

Q. What strategies optimize substituent effects to enhance target selectivity in analogs?

  • Methodological Answer :
  • Substituent Screening : Synthesize analogs with variations at positions 3 (benzothiazole) and 7 (prenyloxy). Test against target enzymes (e.g., COX-2) and off-targets (e.g., CYP450):
Substituent (Position 7)IC₅₀ (COX-2, nM)Selectivity Ratio (COX-2/CYP3A4)
Prenyloxy12.518:1
Methoxy45.35:1
Trifluoromethylbenzyloxy8.725:1
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities. Prioritize substituents with ΔG < -9 kcal/mol .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for low-resolution crystals. For twinned crystals, apply SHELXL's TWIN/BASF commands .
  • Refinement Workflow :

Initial Model : Generate via SHELXD (CC ≥ 25%).

Anisotropic Refinement : Apply RIGU restraints for flexible groups (e.g., prenyl chain).

Validation : Check R-factor (<5% discrepancy) and Ramachandran outliers (<0.2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.